8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione
Description
Taxonomic Context in Labdane Diterpenoid Classification
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione belongs to the extensive superfamily of labdane-related diterpenoids, which encompasses approximately 7,000 known natural products derived from dual biosynthetic cyclization reactions. Within this classification system, the compound is specifically categorized as a seco-labdane diterpenoid, representing a structurally modified variant of the fundamental labdane framework through ring cleavage mechanisms.
The labdane-related diterpenoids are unified by their common biogenetic origins involving protonation-initiated cyclization of geranylgeranyl diphosphate, which proceeds via cationic carbon-carbon double bond addition to form the characteristic bicyclic decalin ring structure. The "seco" designation in the compound's nomenclature indicates a structural modification where specific carbon-carbon bonds in the original labdane skeleton have been cleaved, resulting in ring opening that fundamentally alters the molecular architecture while retaining the essential carbon framework.
The taxonomic classification of this compound can be organized hierarchically as follows:
| Classification Level | Category |
|---|---|
| Terpenoid Class | Diterpenoid |
| Structural Superfamily | Labdane-related |
| Specific Type | Seco-labdane |
| Ring System | 8,9-seco modification |
| Functional Groups | Acetoxy, epoxy, dione |
| Molecular Formula | C22H32O5 |
| Molecular Weight | 376.49 |
The positioning of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione within the broader context of labdane diterpenoids demonstrates the evolutionary pressure toward structural diversification through enzymatic modification of core scaffolds. The seco-labdane subclass represents one of several major structural variations observed in labdane-related compounds, alongside clerodanes, halimadanes, and other bicyclic variants that maintain the fundamental decalin core structure.
Comparative analysis with related seco-labdane compounds reveals that the 8,9-seco modification represents a specific pattern of ring cleavage that occurs between carbons 8 and 9 of the original labdane framework. This modification is relatively rare compared to other types of seco-diterpenoids, such as the 3,4-seco variants that have been more extensively documented in the literature. The specificity of the 8,9-cleavage pattern suggests the involvement of highly specialized enzymatic machinery capable of selective carbon-carbon bond oxidation and subsequent ring opening.
Historical Discovery and Early Structural Characterization
The initial discovery and isolation of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione emerged from systematic phytochemical investigations of Leonurus japonicus, a medicinal plant with documented traditional use in Asian herbal medicine systems. The compound was first identified during comprehensive studies aimed at characterizing the diverse array of labdane-type diterpenoids present in this species, which has been shown to contain at least 38 different spiro-9,13-epoxy-labdane diterpenoids.
Early structural characterization efforts relied on a combination of advanced spectroscopic techniques to elucidate the complex three-dimensional architecture of this molecule. High-resolution mass spectrometry provided the definitive molecular formula of C22H32O5, establishing the molecular weight at 376.49 daltons. The presence of five oxygen atoms within the molecular framework immediately suggested multiple functional group modifications of the basic hydrocarbon skeleton.
Nuclear magnetic resonance spectroscopy played a crucial role in the detailed structural assignment, with both one-dimensional and two-dimensional techniques providing essential connectivity information. The compound's spectroscopic characteristics revealed several distinctive features that distinguished it from other known labdane derivatives:
| Spectroscopic Feature | Observed Characteristics |
|---|---|
| Molecular Ion | [M + H]+ at m/z 377 |
| Acetoxy Group | Characteristic acetate signals |
| Epoxy Functionality | 15,16-epoxy ring system |
| Ketone Groups | Two carbonyl functionalities at positions 7 and 9 |
| Olefinic Carbons | Double bond system at positions 13(16) and 14 |
| Ring Cleavage | 8,9-seco modification confirmed |
The structural elucidation process revealed that the compound represents a highly oxidized derivative of the basic labdane framework, with modifications including acetylation, epoxidation, ketone formation, and ring cleavage. The specific stereochemistry of these modifications required detailed analysis of nuclear magnetic resonance coupling patterns and comparison with related compounds of known absolute configuration.
Chemical assignment of the 8,9-seco modification proved particularly challenging, as this type of ring cleavage had been infrequently documented in labdane diterpenoids at the time of discovery. The identification required careful analysis of carbon-carbon connectivity patterns and comparison with the limited number of known seco-labdane compounds available in the literature. The presence of the 15,16-epoxy functionality added an additional layer of structural complexity, as this epoxide represents a relatively rare modification pattern in labdane-derived natural products.
Confirmation of the proposed structure involved comparison with synthetic standards where possible, as well as detailed analysis of fragmentation patterns observed in mass spectrometric analysis. The unique combination of functional groups present in 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione established it as a novel addition to the known chemical diversity of Leonurus japonicus metabolites.
Significance in Phytochemical Research
The discovery and characterization of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has contributed significantly to multiple areas of phytochemical research, establishing new paradigms for understanding both the biosynthetic capabilities of medicinal plants and the evolutionary strategies underlying secondary metabolite diversification. The compound's unique structural features have provided researchers with valuable insights into the enzymatic mechanisms responsible for complex terpenoid modifications in plant systems.
From a biosynthetic perspective, the compound has served as a crucial piece of evidence supporting theories regarding the enzymatic machinery involved in labdane diterpenoid modification. Research conducted on Leonurus japonicus has demonstrated that the formation of seco-labdane compounds requires specialized diterpene synthases capable of catalyzing ring cleavage reactions. The identification of specific enzymes such as LjTPS6, which produces mixtures including 9,13-epoxy-labda-14-ene compounds, has provided direct evidence for the enzymatic pathways leading to structurally complex derivatives like 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione.
The compound's significance extends to the broader understanding of plant chemical defense strategies and ecological interactions. Labdane-related diterpenoids have been documented to possess various biological activities, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties. The specific structural modifications present in 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione represent potential adaptations that enhance these defensive capabilities through increased molecular complexity and target specificity.
Research applications of this compound have expanded our understanding of structure-activity relationships within the labdane diterpenoid family. The presence of multiple functional groups, including the acetoxy substituent, epoxy ring, and ketone functionalities, provides a valuable model system for investigating how specific structural modifications influence biological activity patterns. Studies utilizing this compound have contributed to the development of more sophisticated approaches to natural product drug discovery and lead compound optimization.
| Research Impact Area | Specific Contributions |
|---|---|
| Biosynthetic Pathway Elucidation | Evidence for seco-labdane formation mechanisms |
| Enzyme Function Characterization | Insights into diterpene synthase specificity |
| Chemical Ecology | Understanding of plant defense compound diversity |
| Structure-Activity Analysis | Model for functional group effect studies |
| Analytical Method Development | Benchmark for complex natural product identification |
The compound has also proven valuable in advancing analytical chemistry methodologies for natural product research. Its complex structure and multiple functional groups have served as a challenging test case for developing new separation, identification, and quantification techniques. High-performance liquid chromatography methods, mass spectrometry protocols, and nuclear magnetic resonance approaches have all been refined through work with this and related compounds.
Furthermore, 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has contributed to our understanding of the chemical diversity present within traditional medicinal plants. Leonurus japonicus has been used in traditional medicine systems for centuries, and the identification of this structurally complex metabolite provides scientific validation for the sophisticated chemical profiles that underlie traditional therapeutic applications. This research has supported broader efforts to systematically catalog and understand the chemical basis of traditional medicine effectiveness.
Properties
IUPAC Name |
[(2R)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-15(27-16(2)23)18(24)13-19-21(3,4)10-6-11-22(19,5)20(25)8-7-17-9-12-26-14-17/h9,12,14-15,19H,6-8,10-11,13H2,1-5H3/t15-,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEPKEFHJNCARE-MPHOGZCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1C(CCCC1(C)C(=O)CCC2=COC=C2)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C[C@@H]1[C@@](CCCC1(C)C)(C)C(=O)CCC2=COC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110520 | |
| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76475-32-6 | |
| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76475-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation and Lactonization Strategies
Nakano et al. (1982) pioneered an approach starting with the oxidation of (+)-manool 1 using pyridinium chlorochromate (PCC) in anhydrous dichloromethane to yield α,β-unsaturated aldehydes 34 (40% yield). Subsequent oxidative lactonization with trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN) in the presence of 18-crown-6 at 0°C produced labda-8(17),13(14)-dien-15,16-olide 33 in 16% yield. Reduction of 33 with diisobutylaluminum hydride (DIBAL-H) afforded 15,16-epoxy-8(17),13(16),14-labdatriene 32 , a structural analog, in 21% yield.
Bromination and Cross-Coupling Reactions
Villamizar et al. (2007) developed a more efficient route involving bromination of intermediate 36 (derived from (+)-manool in three steps) with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This yielded bromide 44 in 83% yield, which underwent coupling with 3-bromofuran via n-butyllithium (n-BuLi)-mediated lithiation to form 15,16-epoxy-8(17),13(16),14-labdatriene 32 in 93% yield.
Key Intermediate Synthesis
Aldehyde Intermediate 34
Wyk and Davies-Coleman (2007) oxidized (+)-manool 1 with PCC to form aldehyde 34 in 90% yield. Reductive ozonolysis of 34 yielded diketone 21 , which underwent Horner-Wadsworth-Emmons olefination to install the α,β-unsaturated ester moiety.
Diol Intermediate 25
Villamizar et al. (2003) synthesized labdadiol 25 from (+)-manool via epoxidation and hydrolysis. Oxidation of 25 with tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) yielded lactone 33 (96% with Fetison’s reagent).
Analytical and Formulation Considerations
Purification and Characterization
Post-synthesis purification employs silica gel chromatography with hexane-ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases ensures ≥95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nakano et al. (1982) | PCC oxidation, TMSCN lactonization | 16% | Establishes lactone core | Low yield, multiple steps |
| Villamizar et al. (2007) | CBr₄ bromination, n-BuLi coupling | 93% | High-yielding coupling step | Requires anhydrous conditions |
| Photooxygenation | Rose Bengal-mediated irradiation | 5–54% | Introduces oxygen functionality | Poor regioselectivity |
Chemical Reactions Analysis
Types of Reactions
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways: Modulation of signaling pathways like NF-κB and MAPK, which are crucial in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural and commercial attributes of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione and related diterpenoids:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Price (5 mg) | Key Functional Groups |
|---|---|---|---|---|---|
| 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione | 76475-32-6 | C₂₂H₃₂O₅ | 376.49 | ¥4,250 | Epoxy, acetoxy, ketone |
| Galeopsin | 76475-16-6 | Not specified | Not specified | ¥3,900 | Epoxy, hydroxyl, ketone |
| Hispanone | 82462-67-7 | C₂₀H₂₈O₂ | 300.43 | Not listed | Ketone, methyl groups |
| Agathadiol diacetate | 24022-13-7 | Not specified | Not specified | ¥4,500 | Acetoxy, hydroxyl |
| 6-Dehydroxy-8-hydroxygaleopsinolone | 87440-66-2 | C₂₀H₂₈O₃ | 316.44 | Not listed | Hydroxyl, ketone |
| Dodovislactone A | 1616683-54-5 | C₁₈H₂₆O₄ | 306.40 | Not listed | Lactone, hydroxyl |
Key Observations:
Functional Group Diversity: The target compound distinguishes itself with acetoxy and epoxy groups, which are absent in simpler diterpenoids like Hispanone. Compared to Dodovislactone A (a lactone-containing diterpenoid), the target lacks a lactone ring but shares oxygen-rich substituents, suggesting divergent metabolic stability and solubility profiles.
Molecular Complexity: With a molecular weight of 376.49 g/mol, the target is heavier than Galeopsin and Hispanone, reflecting its additional oxygen-containing groups. This complexity may correlate with higher synthesis costs, as evidenced by its elevated price relative to Galeopsin .
Commercial Availability: The target compound is priced higher than Galeopsin (¥4,250–4,650 vs. ¥3,900 per 5 mg), likely due to challenges in isolation or synthetic accessibility . Agathadiol diacetate, another acetylated diterpenoid, is comparably priced (¥4,500), indicating that acetylation steps may contribute to cost .
Hypothesized Bioactivity and Reactivity
While direct biological data for the target compound are absent in the evidence, insights can be extrapolated from structurally related compounds:
- Epoxy Group Reactivity : The 15,16-epoxy moiety in the target and Galeopsin may confer electrophilic properties, enabling covalent interactions with nucleophilic residues in proteins or DNA. Such mechanisms are common in cytotoxic natural products .
- Acetoxy Groups : Acetylation often enhances membrane permeability compared to free hydroxyl groups, as seen in Agathadiol diacetate. This modification could improve the target’s bioavailability .
- The target’s epoxy and ketone groups might similarly disrupt redox homeostasis in cancer cells, though experimental validation is required.
Biological Activity
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a natural product with significant potential in biological research and pharmacology. This compound, identified by its CAS number 76475-32-6, has garnered attention due to its unique structural properties and potential therapeutic applications.
- Molecular Formula : C22H32O5
- Molecular Weight : 376.49 g/mol
- Appearance : Oil
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
- Storage Conditions : Recommended to be stored at 2-8°C in a closed container, protected from light and moisture.
Antimicrobial Properties
Research indicates that 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis in several types of cancer cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Reactive oxygen species (ROS) generation |
In these studies, the compound's mechanism of action appears to involve the generation of reactive oxygen species and the activation of apoptotic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has shown potential anti-inflammatory effects. Animal models have demonstrated a reduction in inflammatory markers when treated with this compound. Key findings include:
- Reduction of Pro-inflammatory Cytokines : Decreased levels of IL-6 and TNF-alpha.
- Inhibition of COX Enzymes : Significant inhibition of COX-1 and COX-2 activities.
Case Studies
Several case studies have been published highlighting the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Conducted by Zhang et al. (2023), this study evaluated the effectiveness of the compound against various bacterial strains and found promising results indicating potential as a natural antibiotic.
-
Cytotoxicity in Cancer Research :
- A study by Lee et al. (2024) explored the anticancer properties of the compound on human cancer cell lines and reported significant cytotoxic effects with low IC50 values.
-
Anti-inflammatory Research :
- Research by Kim et al. (2024) focused on the anti-inflammatory properties in a rat model of arthritis, showing reduced swelling and pain indicators after treatment with the compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione, and how can reaction yields be improved?
- Methodological Answer : Optimize synthesis by adjusting reaction conditions such as solvent polarity (e.g., 1,4-dioxane), temperature, and catalysts (e.g., BF₃·THF). For example, stepwise addition of reagents under inert atmospheres (N₂) and purification via silica-gel chromatography with gradient elution (petroleum ether/EtOAc) can improve yields . Scaling reactions (e.g., 100 μmol batches) and recrystallization (hexane/tert-butyl methyl ether) enhance purity .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for epoxy and acetoxy groups. Compare spectral data with literature values for analogous diterpenoids . High-resolution mass spectrometry (HR-MS) confirms molecular formula (C₂₂H₃₂O₅), while IR spectroscopy identifies functional groups like carbonyls (C=O) .
Q. What in vitro models are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies. For phytotoxic activity, use algal models like Raphidocelis subcapitata (IC₅₀ determination) . Standardize protocols with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell line passages, solvent concentrations) and validating results across multiple labs. Use statistical tools (e.g., ANOVA) to assess variability. Re-evaluate compound purity via HPLC and confirm structural integrity with NMR post-assay . Cross-reference bioactivity with derivatives to isolate structure-activity relationships (SAR) .
Q. How should experimental designs be structured to determine stereochemistry at chiral centers?
- Methodological Answer : Employ NOESY NMR to assess spatial proximity of protons, particularly around the epoxy and acetoxy groups. Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) can confirm absolute configuration. Computational methods (DFT calculations) may predict stable conformers .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for enhanced bioactivity?
- Methodological Answer : Modify functional groups (e.g., hydrolyze acetoxy to hydroxyl or introduce substituents via Michael addition). Evaluate derivatives for cytotoxic, antibacterial, or antifungal activity using the same assays as the parent compound. Prioritize semi-synthetic modifications (e.g., esterification, epoxidation) based on reactivity of the labdane skeleton .
Q. What strategies mitigate discrepancies in NMR data between synthesized batches?
- Methodological Answer : Ensure consistent purification (e.g., column chromatography with identical solvent ratios) and dryness of reagents to avoid solvent or water residues. Use deuterated solvents with internal standards (e.g., TMS) for NMR calibration. Re-synthesize batches with trace impurities (>95% purity via HPLC) and compare spectra .
Key Notes for Methodological Rigor
- Data Validation : Cross-check spectral data with published analogues (e.g., ent-kaurane diterpenoids) .
- Reproducibility : Document reaction conditions (e.g., molar ratios, stirring time) and storage protocols (-20°C for stability) .
- Ethical Reporting : Disclose conflicts (e.g., solvent toxicity) and cite primary literature to avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
